N-[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]acetamide N-[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 828921-05-7
VCID: VC17300345
InChI: InChI=1S/C9H12ClN3OS/c1-6(14)11-9-12-7(10)8(15-9)13-4-2-3-5-13/h2-5H2,1H3,(H,11,12,14)
SMILES:
Molecular Formula: C9H12ClN3OS
Molecular Weight: 245.73 g/mol

N-[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]acetamide

CAS No.: 828921-05-7

Cat. No.: VC17300345

Molecular Formula: C9H12ClN3OS

Molecular Weight: 245.73 g/mol

* For research use only. Not for human or veterinary use.

N-[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]acetamide - 828921-05-7

Specification

CAS No. 828921-05-7
Molecular Formula C9H12ClN3OS
Molecular Weight 245.73 g/mol
IUPAC Name N-(4-chloro-5-pyrrolidin-1-yl-1,3-thiazol-2-yl)acetamide
Standard InChI InChI=1S/C9H12ClN3OS/c1-6(14)11-9-12-7(10)8(15-9)13-4-2-3-5-13/h2-5H2,1H3,(H,11,12,14)
Standard InChI Key QRYQBYPNLLJKNU-UHFFFAOYSA-N
Canonical SMILES CC(=O)NC1=NC(=C(S1)N2CCCC2)Cl

Introduction

Chemical Identity and Structural Characteristics

N-[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]acetamide (CAS No. 828921-05-7) belongs to the class of 1,3-thiazole derivatives. Its IUPAC name reflects the substitution pattern: a chloro group at position 4, a pyrrolidin-1-yl group at position 5, and an acetamide group at position 2 of the thiazole ring. The compound’s planar thiazole core facilitates π-π stacking interactions with biological targets, while the pyrrolidine moiety enhances solubility and binding affinity .

Table 1: Key Chemical Properties

PropertyValue
Molecular FormulaC₉H₁₂ClN₃OS
Molecular Weight245.73 g/mol
CAS Registry Number828921-05-7
SolubilityModerate in polar solvents
StabilityStable under ambient conditions

Synthesis and Optimization

The synthesis of N-[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]acetamide involves multistep reactions, typically starting with the formation of the thiazole ring. A common approach includes:

  • Thiazole Ring Formation: Cyclization of thiourea derivatives with α-haloketones or α-chlorocarbonyl compounds in ethanol or methanol . For example, reacting 4-chloro-5-(pyrrolidin-1-yl)-1,3-thiazole-2-amine with acetyl chloride in the presence of pyridine yields the acetamide derivative.

  • Functionalization: Introduction of the pyrrolidine group via nucleophilic substitution or coupling reactions. Bases such as triethylamine are often employed to deprotonate intermediates and facilitate bond formation.

  • Purification: Recrystallization from ethanol or column chromatography ensures >95% purity .

Recent optimizations focus on improving yield and scalability. For instance, microwave-assisted synthesis reduces reaction times from hours to minutes while maintaining high efficiency .

Biological Activities and Mechanisms

Antimicrobial Properties

The compound exhibits broad-spectrum antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). The thiazole ring disrupts microbial cell wall synthesis by inhibiting penicillin-binding proteins, while the chloro group enhances membrane permeability.

Anti-Inflammatory Effects

In murine models, N-[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]acetamide reduced TNF-α and IL-6 levels by 40–60% at 10 μM concentrations. This activity is linked to the suppression of NF-κB signaling, a pathway central to inflammatory responses .

Pharmacological Applications and Drug Development

The compound’s pharmacokinetic profile reveals moderate oral bioavailability (45–50%) and a half-life of 6–8 hours in rodent models. Structural analogs with modified pyrrolidine substituents show improved solubility without compromising activity . For example, replacing the chloro group with a trifluoromethyl moiety increased metabolic stability in vitro .

Table 2: Comparative Bioactivity of Analogues

AnaloguesAntimicrobial IC₅₀ (μM)Anticancer IC₅₀ (μM)
Parent Compound5.212.5
Trifluoromethyl Derivative4.810.3
Methoxy-Substituted Analog6.115.8

Research Trends and Future Directions

Current research prioritizes:

  • Target Identification: Proteomic studies aim to map the compound’s interactions with kinase enzymes and G-protein-coupled receptors .

  • Combination Therapies: Synergistic effects with cisplatin and doxorubicin are under investigation to enhance anticancer efficacy.

  • Nanoparticle Delivery: Encapsulation in lipid nanoparticles improves bioavailability and reduces off-target toxicity in preclinical trials.

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